molecular formula C16H24I4NO4+ B8622000 6-(Diiodomethyl)-6-[2-[6-(diiodomethyl)-2,5-dioxabicyclo[2.1.1]hexan-6-yl]ethyl]-2,5-dioxabicyclo[2.1.1]hexane;pyrrolidin-1-ium

6-(Diiodomethyl)-6-[2-[6-(diiodomethyl)-2,5-dioxabicyclo[2.1.1]hexan-6-yl]ethyl]-2,5-dioxabicyclo[2.1.1]hexane;pyrrolidin-1-ium

Cat. No. B8622000
M. Wt: 801.98 g/mol
InChI Key: JBCBRDRLPJXGHH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Diiodomethyl)-6-[2-[6-(diiodomethyl)-2,5-dioxabicyclo[2.1.1]hexan-6-yl]ethyl]-2,5-dioxabicyclo[2.1.1]hexane;pyrrolidin-1-ium is a useful research compound. Its molecular formula is C16H24I4NO4+ and its molecular weight is 801.98 g/mol. The purity is usually 95%.
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properties

Product Name

6-(Diiodomethyl)-6-[2-[6-(diiodomethyl)-2,5-dioxabicyclo[2.1.1]hexan-6-yl]ethyl]-2,5-dioxabicyclo[2.1.1]hexane;pyrrolidin-1-ium

Molecular Formula

C16H24I4NO4+

Molecular Weight

801.98 g/mol

IUPAC Name

6-(diiodomethyl)-6-[2-[6-(diiodomethyl)-2,5-dioxabicyclo[2.1.1]hexan-6-yl]ethyl]-2,5-dioxabicyclo[2.1.1]hexane;pyrrolidin-1-ium

InChI

InChI=1S/C12H14I4O4.C4H9N/c13-7(14)11(5-3-17-9(11)19-5)1-2-12(8(15)16)6-4-18-10(12)20-6;1-2-4-5-3-1/h5-10H,1-4H2;5H,1-4H2/p+1

InChI Key

JBCBRDRLPJXGHH-UHFFFAOYSA-O

Canonical SMILES

C1CC[NH2+]C1.C1C2C(C(O1)O2)(CCC3(C4COC3O4)C(I)I)C(I)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of Example 3, when applied to 31.3 g of α,α',3,4,5,6-hexachloro-o-xylene, mp 92°-92.5° C, yielded an intensely purple solution but essentially no sulfur dioxide eveolution even during a refluxing period of 3 hours. The intermediate biradical was identified by its nuclear magnetic resonance peak at 4.65 ppm (present in about 8-10% abundance in the reaction mixture), whereas the dioxonium compound (90-92% of the reaction mixture) had the chemical shift of its protons at 6.31-6.33 ppm. After the stripping of the excess of sulfur trioxide, the dioxonium compound was obtained as a dark amber colored viscous oil in quantitative yield (63.5 g) and was further identified by its hydrolysis to three mole equivalents of sulfuric acid, two mole equivalents of hydrochloric acid and one mole equivalent of the cyclic sulfate of 3,4,5,6-tetrachloro-o-xylene-1,2-diol (see Example 32).
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